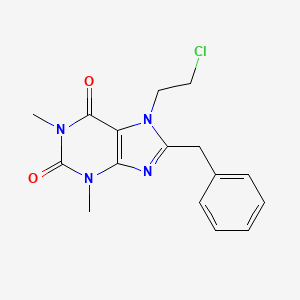

7-Chloroethyl-8-benzyltheophylline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-benzyl-7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O2/c1-19-14-13(15(22)20(2)16(19)23)21(9-8-17)12(18-14)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHFDMUXIZIWJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CC3=CC=CC=C3)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20231359 | |

| Record name | 7-Chloroethyl-8-benzyltheophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81781-90-0 | |

| Record name | 7-Chloroethyl-8-benzyltheophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081781900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloroethyl-8-benzyltheophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Theophylline Derivatives Research Landscape

The study of theophylline (B1681296) derivatives is a dynamic field within medicinal chemistry. The core strategy involves chemically modifying the theophylline structure to create new compounds with potentially improved pharmacological profiles. ontosight.aiontosight.ai Researchers investigate these derivatives to achieve a variety of goals, including enhanced efficacy, greater target selectivity, and reduced side effects. ontosight.aipharmgkb.org

Theophylline's therapeutic actions are primarily attributed to its ability to inhibit phosphodiesterase (PDE) enzymes and block adenosine (B11128) receptors. wikipedia.org By modifying the theophylline scaffold, scientists can fine-tune these interactions. For instance, the addition of different chemical groups can alter a derivative's affinity for specific PDE isozymes or adenosine receptor subtypes, leading to more targeted therapeutic effects.

The landscape of theophylline derivative research is broad, with studies exploring a wide range of structural modifications. These modifications often involve substitutions at various positions on the xanthine (B1682287) core. The ultimate aim is to develop novel drug candidates with superior therapeutic windows compared to theophylline.

Significance of Chemical Modification Strategies in Methylxanthine Scaffold Optimization

The chemical modification of the methylxanthine scaffold, the core structure of compounds like theophylline (B1681296), is a cornerstone of drug discovery and development. These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic properties of the parent compound.

In the case of 7-Chloroethyl-8-benzyltheophylline, two key modifications have been made to the theophylline structure: the addition of a chloroethyl group at the 7-position and a benzyl (B1604629) group at the 8-position. ontosight.ai These alterations significantly impact the molecule's chemical properties and, consequently, its potential biological activity.

The chloroethyl group at the 7-position introduces a reactive site into the molecule. This functional group can potentially participate in various chemical reactions, which could be exploited for further derivatization or for covalent interactions with biological targets.

Current Research Trajectories and Unaddressed Questions Pertaining to 7 Chloroethyl 8 Benzyltheophylline

Precursor Compound Synthesis: Elucidation of 8-Benzyltheophylline Preparation

The primary precursor for the synthesis of this compound is 8-Benzyltheophylline. chemicalbook.com The preparation of 8-Benzyltheophylline is typically achieved through the alkylation of theophylline. publish.csiro.au Theophylline, also known as 1,3-dimethylxanthine, possesses an acidic proton at the N7 position and can also undergo substitution at the C8 position. publish.csiro.auresearchgate.net

The synthesis of 8-Benzyltheophylline involves the reaction of theophylline with a benzylating agent, such as a benzyl halide, in an aqueous alkaline solution. publish.csiro.au This reaction can lead to a mixture of products, including the N7-benzylated derivative and the desired C8-benzylated product, 8-Benzyltheophylline. publish.csiro.au The reaction conditions can be tuned to favor the formation of the C8-substituted product. This compound serves as a crucial intermediate in the production of other pharmacologically active molecules, such as Bamifylline. chemicalbook.com

| Precursor Synthesis Data | |

| Starting Material | Theophylline |

| Reagent | Benzyl Halides |

| Key Intermediate | 8-Benzyltheophylline |

| Chemical Name | 8-benzyl-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione synzeal.comcleanchemlab.com |

| Molecular Formula | C₁₄H₁₄N₄O₂ synzeal.comcymitquimica.com |

| Molecular Weight | 270.29 g/mol chemicalbook.comcymitquimica.com |

Direct Synthetic Pathways to this compound

The direct synthesis of this compound is primarily accomplished through N-alkylation at the N7 position of the 8-benzyltheophylline precursor.

The introduction of the chloroethyl group at the 7-position of 8-benzyltheophylline is achieved via a nucleophilic substitution reaction. This involves reacting the sodium salt of 8-benzyltheophylline with a dihalogenated alkane. For instance, reacting the sodium salt of 8-benzyltheophylline with 1,2-dichloroethane (B1671644) or 1,2-dibromoethane (B42909) results in the formation of the corresponding 7-(2-haloethyl)-8-benzyltheophylline derivative. google.comgoogle.com

A patented method describes the preparation of related 7-(ω-haloalkyl)-8-benzyltheophylline compounds. For example, 7-(δ-bromobutyl)-8-benzyltheophylline is synthesized by refluxing a mixture of 8-benzyltheophylline, sodium hydroxide (B78521), isopropanol, and 1,4-dibromobutane (B41627). google.com A similar principle applies to the synthesis of the 7-chloroethyl derivative using 1,2-dichloroethane. google.com

The efficiency of the N-alkylation reaction is highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, and temperature.

Base: The reaction is typically carried out in the presence of a base to deprotonate the N7-hydrogen of the purine (B94841) ring, thereby increasing its nucleophilicity. Sodium hydroxide (NaOH) is commonly used to first prepare the dry sodium salt of 8-benzyltheophylline. google.com In other procedures, an inorganic base like sodium carbonate is used directly in the reaction mixture. google.com

Solvent: The choice of solvent influences the solubility of the reactants and the reaction rate. A range of solvents can be employed, including absolute ethanol (B145695), isopropanol, and xylene. google.com The selection depends on the specific halogenated alkane used and the desired reaction temperature.

Temperature: The reactions are generally conducted under reflux to ensure a sufficient reaction rate. google.comgoogle.com For example, the synthesis of 7-(β-hydroxyethyl)-8-benzyltheophylline, a related compound, involves heating the sodium salt of 8-benzyltheophylline with β-chloroethanol in absolute ethanol under reflux for 18 hours. google.com

| N-Alkylation Reaction Parameters | |

| Substrate | 8-Benzyltheophylline (or its sodium salt) |

| Alkylating Agents | 1,2-dichloroethane, 1,2-dibromoethane, 1,4-dibromobutane google.comgoogle.com |

| Bases | Sodium Hydroxide, Sodium Carbonate google.comgoogle.com |

| Solvents | Ethanol, Isopropanol, Xylene google.com |

| Temperature | Reflux google.comgoogle.com |

Formation as a Byproduct in Related Theophylline Derivative Syntheses

This compound can also be formed as an intermediate or a byproduct during the synthesis of other N7-substituted theophylline derivatives, such as Bamifylline.

The synthesis of Bamifylline, which is 7-(N-ethyl-N-β-hydroxyethylaminoethyl)-8-benzyltheophylline, can be performed as a one-pot reaction. google.com This process involves heating a mixture of 8-benzyltheophylline, N-ethylethanolamine, and 1,2-dichloroethane in the presence of a base like sodium carbonate. google.com

Mechanistically, the reaction proceeds in two sequential nucleophilic substitution steps:

First Substitution: The N7-position of 8-benzyltheophylline attacks one of the carbon atoms of 1,2-dichloroethane, displacing a chloride ion and forming the intermediate, 7-(2-chloroethyl)-8-benzyltheophylline.

Second Substitution: The secondary amine, N-ethylethanolamine, then acts as a nucleophile, attacking the carbon atom bonded to the remaining chlorine on the ethyl group of the intermediate. This displaces the second chloride ion and forms the final Bamifylline product.

If the second substitution reaction does not proceed to completion, the unreacted intermediate, this compound, will remain in the reaction mixture as a significant byproduct.

To minimize the formation of this compound as a byproduct in Bamifylline synthesis, reaction conditions can be optimized to favor the second nucleophilic substitution. This can be achieved by:

Using a molar excess of the amine nucleophile (N-ethylethanolamine).

Prolonging the reaction time or increasing the temperature to ensure the complete conversion of the chloroethyl intermediate.

Conversely, for the selective synthesis of this compound, the reaction conditions are controlled to favor the first substitution while preventing the second. This involves:

Using a controlled stoichiometry of 8-benzyltheophylline and the dihalogenated alkane.

Performing the reaction in the absence of a competing secondary nucleophile like an amine. The intermediate can then be isolated before any subsequent reaction.

Established Mechanisms of Action for Theophylline and its Derivatives

Theophylline and other methylated xanthine (B1682287) derivatives exert their effects through complex molecular pathways. The primary and most studied of these are the non-selective inhibition of phosphodiesterase enzymes and the competitive antagonism of adenosine receptors. drugbank.comwikipedia.org These actions lead to a cascade of intracellular events that ultimately result in the compound's pharmacological effects, which include smooth muscle relaxation and anti-inflammatory responses. farmaciajournal.comdrugbank.com

Theophylline is recognized as a competitive non-selective phosphodiesterase inhibitor. wikipedia.orgnih.gov This inhibition is a key component of its mechanism of action, leading to changes in intracellular signaling pathways. drugbank.com The PDE superfamily of enzymes comprises 11 gene families (PDE1 to PDE11) that are responsible for the metabolism of the intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). frontiersin.org

Theophylline and its derivatives non-selectively inhibit several phosphodiesterase (PDE) isoenzymes. nih.gov The bronchodilator effects are attributed to the inhibition of PDE3 and PDE4. nih.gov PDE4, in particular, is a significant target as it is expressed in many inflammatory cells relevant in respiratory diseases, including T-cells, eosinophils, and neutrophils. frontiersin.org The inhibition of PDE3, the primary isoenzyme in airway smooth muscle, also contributes to effects on airway tone. frontiersin.org The development of dual PDE3/PDE4 inhibitors has been a strategy to combine both bronchodilatory and anti-inflammatory effects. nih.govmdpi.com While theophylline itself is a weak, non-selective inhibitor, its action against these subtypes is considered central to its therapeutic effects. nih.govnih.gov

By inhibiting phosphodiesterase enzymes, theophylline prevents the breakdown of cyclic nucleotides. nih.gov Specifically, the inhibition of PDE3 and PDE4 leads to an increase in the intracellular concentration of cyclic 3',5'-adenosine monophosphate (cAMP). nih.govdrugbank.comnih.gov This rise in cAMP levels activates downstream signaling cascades, such as the activation of protein kinase A (PKA), which results in the relaxation of bronchial smooth muscle and the inhibition of inflammatory processes. wikipedia.orgfrontiersin.org Theophylline is also known to increase levels of cyclic 3',5'-guanosine monophosphate (cGMP), further contributing to its pharmacological profile. nih.govwikipedia.org One in vitro study showed that theophylline could increase basal cGMP formation by platelets. nih.gov

Beyond its effects on PDEs, theophylline functions as a non-selective adenosine receptor antagonist. nih.govwikipedia.org It blocks the action of adenosine, a nucleoside that can cause bronchoconstriction. drugbank.comyoutube.com This antagonism explains many of the cardiac effects associated with theophylline. wikipedia.org There are four known subtypes of adenosine receptors (A1, A2A, A2B, and A3), all of which are G-protein coupled receptors that regulate various physiological and pathological processes. nih.govgoogle.com

Theophylline antagonizes A1, A2A, and A2B receptors with nearly equal, micromolar affinity. farmaciajournal.comnih.gov It is also an antagonist at the A3 receptor subtype. wikipedia.org The simple, naturally occurring alkylxanthines like theophylline and caffeine (B1668208) are generally non-selective across these receptor subtypes. nih.gov A1 and A3 receptor activation is linked to the inhibition of adenylate cyclase, while A2A and A2B activation stimulates it. nih.govgoogle.com By blocking these receptors, theophylline interferes with adenosine-mediated signaling pathways. drugbank.com For instance, antagonism of A1 receptors may block the contraction of smooth muscle, while antagonism of A2B or A3 receptors could mitigate the degranulation of mast cells. google.com

The affinity and selectivity of xanthine derivatives for adenosine receptors are highly dependent on the substituents at the N1, N3, N7, and C8 positions of the xanthine core. nih.govnih.gov Structure-activity relationship studies have provided insight into how specific modifications alter receptor binding.

For the target compound, This compound , the key modifications are the benzyl group at the C8 position and the chloroethyl group at the N7 position, on a 1,3-dimethylxanthine (theophylline) backbone.

Substitution at C8: The introduction of a phenyl ring at the 8-position has been shown to produce a considerable increase in potency at adenosine receptors. nih.gov Research on 8-benzylaminoxanthine derivatives has also shown high affinity for A2A and dual A1/A2A receptors. nih.gov This suggests that the 8-benzyl group on this compound is likely to enhance its affinity for adenosine receptors compared to theophylline.

Substitution at N7: The N7 position is also critical. While many potent antagonists are unsubstituted at N7, certain modifications are tolerated. A study of theophylline analogues assessed various substituents, including chloroethyl and benzyl groups. nih.gov It was found that 1,3-dibenzyl analogues were somewhat selective for the A1 receptor. nih.gov This indicates that larger groups at the nitrogen positions can influence selectivity.

Combined Effect: Combining optimal substituents at different positions can lead to compounds with exceptionally high receptor affinity. For example, combining specific substitutions at the N1, N3, and C8 positions resulted in an antagonist 70,000 times more potent than theophylline at A1 receptors. nih.gov Therefore, it can be inferred that the specific combination of a 7-chloroethyl and an 8-benzyl group on the theophylline structure would significantly alter its pharmacological profile from that of the parent compound, likely resulting in a more potent and potentially more selective adenosine receptor antagonist.

Histone Deacetylase (HDAC) Activation

Modulation of HDAC2 Activity and its Role in Inflammatory Gene Expression

Theophylline has been shown to enhance the activity of histone deacetylase-2 (HDAC2), an enzyme that plays a critical role in regulating inflammatory gene expression. nih.govnih.govpharmgkb.org Corticosteroids, a cornerstone of anti-inflammatory therapy, function in part by recruiting HDAC2 to sites of active gene transcription, leading to the deacetylation of histones and subsequent suppression of inflammatory genes. nih.govpharmgkb.org However, in some conditions like chronic obstructive pulmonary disease (COPD), HDAC2 activity is reduced, leading to corticosteroid resistance. nih.govdrugbank.com

Low-dose theophylline can restore HDAC2 activity, thereby potentiating the anti-inflammatory effects of corticosteroids. nih.govnih.govdrugbank.com This effect is not mediated by phosphodiesterase inhibition or adenosine receptor antagonism, the mechanisms responsible for theophylline's bronchodilator and side effects, respectively. nih.govpharmgkb.org Studies have demonstrated that theophylline can directly increase HDAC activity in various cell types, including epithelial cells and macrophages. nih.govpharmgkb.org For instance, in alveolar macrophages from COPD patients, which exhibit reduced HDAC activity, theophylline treatment induced a significant increase in HDAC activity and enhanced the suppressive effect of dexamethasone (B1670325) on the release of inflammatory mediators like interleukin-8 (IL-8). drugbank.com This suggests a synergistic interaction between theophylline and corticosteroids in controlling inflammation. nih.gov

The proposed mechanism involves theophylline's ability to increase the activation of HDAC, which is then available for recruitment by corticosteroids to suppress the expression of inflammatory genes. nih.govpharmgkb.org This action is particularly relevant for HDAC2. nih.gov Theophylline's ability to enhance HDAC activity is concentration-dependent, with maximal effect observed at therapeutic concentrations. pnas.org

Table 1: Effect of Theophylline on HDAC Activity and Inflammatory Response

| Cell Type | Condition | Theophylline Effect | Outcome | Reference |

|---|---|---|---|---|

| Bronchoalveolar lavage macrophages | Asthma | Increased HDAC activity | Suppression of inflammatory genes | nih.gov |

| Bronchial biopsies | Asthma | Increased HDAC activity | Anti-asthma effect | nih.gov |

| A549 lung epithelial cells | In vitro | Concentration-dependent increase in HDAC activity | Enhanced repression of inflammatory cytokine release with dexamethasone | nih.govpnas.org |

| Alveolar macrophages | COPD | Sixfold increase in HDAC activity | Restored steroid responsiveness, enhanced dexamethasone suppression of IL-8 | drugbank.com |

| U937 monocytes | Cigarette smoke extract exposure | Increased HDAC2 expression | Reduced release of IL-8 and TNF-α | spandidos-publications.com |

Nuclear Factor-κB (NF-κB) Pathway Inhibition

Prevention of NF-κB Translocation and Downregulation of Pro-inflammatory Genes

Theophylline has been shown to inhibit the activation of Nuclear Factor-κB (NF-κB), a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes. nih.govnih.gov The activation of NF-κB involves its translocation from the cytoplasm to the nucleus, where it binds to DNA and initiates the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules.

Studies have demonstrated that theophylline can suppress the nuclear translocation of the p65 subunit of NF-κB in human pulmonary epithelial cells. nih.gov This inhibitory effect is linked to theophylline's ability to protect the IκBα protein from degradation. nih.gov IκBα is an inhibitory protein that sequesters NF-κB in the cytoplasm, and its degradation is a prerequisite for NF-κB activation. By preventing IκBα degradation, theophylline effectively blocks the NF-κB signaling pathway. nih.gov

Interleukin-10 (IL-10) Secretion Enhancement

Theophylline has been reported to increase the secretion of Interleukin-10 (IL-10), a cytokine with potent anti-inflammatory properties. nih.govmdpi.com IL-10 plays a crucial role in downregulating inflammatory responses by inhibiting the production of pro-inflammatory cytokines and suppressing the activity of various immune cells.

Some evidence suggests that the ability of theophylline to increase IL-10 release may be mediated through the inhibition of phosphodiesterase (PDE). mdpi.com However, other studies have indicated that this effect is not observed at the low doses of theophylline that are effective in treating asthma. mdpi.comnih.gov One study in patients with mild asthma found that low-dose theophylline did not increase the production of IL-10 by alveolar macrophages or in whole blood, despite demonstrating an anti-inflammatory effect by reducing the number of eosinophils in bronchoalveolar lavage fluid. nih.gov Conversely, another study on hyposmic patients showed that oral theophylline treatment led to a significant increase in nasal mucus IL-10 levels, which correlated with improved function. irispublishers.com

The conflicting findings suggest that the effect of theophylline on IL-10 secretion may be context-dependent, potentially varying with the cell type, disease state, and theophylline concentration.

Inhibition of ALDH1A1 Enzyme Activity

Recent research has identified a novel mechanism of action for theophylline-based analogues: the inhibition of aldehyde dehydrogenase 1A1 (ALDH1A1). acs.orgacs.orgnih.gov ALDH1A1 is an enzyme that has been implicated as a marker for cancer stem cells and is associated with poor prognosis and drug resistance in several types of cancer. acs.org

A series of theophylline-based compounds have been developed and shown to be potent and selective inhibitors of ALDH1A1. acs.orgnih.gov These analogues exhibit high selectivity for ALDH1A1 over other ALDH isozymes such as ALDH1B1, ALDH2, and ALDH3A1. acs.org The optimization of these theophylline derivatives has led to compounds with improved potency and favorable early pharmacokinetic properties. acs.org The quinoline (B57606) ring structure of these compounds binds within a specific pocket of the ALDH1A1 enzyme. nih.gov The development of these inhibitors highlights a new therapeutic potential for theophylline-based scaffolds beyond their traditional use in respiratory diseases.

Table 2: Theophylline Analogues as ALDH1A1 Inhibitors

| Compound Type | Key Feature | Selectivity | Reference |

|---|---|---|---|

| Theophylline-based analogues | Potent ALDH1A1 inhibitors | Highly selective against ALDH1A1 over ALDH3A1, ALDH1B1, and ALDH2 | acs.org |

| NCT-501 (theophylline-based) | Optimized for potency and early ADME properties | Selective ALDH1A1 inhibitor | acs.orgnih.gov |

| NCT-506 (theophylline-based) | Quinoline ring structure binds within a specific pocket of ALDH1A1 | Binds to ALDH1A1 | nih.gov |

Modulation of Apoptosis in Inflammatory Cells

Theophylline has been shown to modulate apoptosis, or programmed cell death, in inflammatory cells, particularly granulocytes like neutrophils and eosinophils. nih.govnih.gov The accumulation of these cells at sites of inflammation is a hallmark of various inflammatory diseases, and promoting their apoptosis is a potential therapeutic strategy.

In inflammatory conditions such as asthma, cytokines like granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-5 (IL-5) can prolong the survival of granulocytes by inhibiting their apoptosis. nih.gov Theophylline has been demonstrated to counteract this effect and accelerate granulocyte apoptosis in a dose-dependent manner. nih.gov For instance, at therapeutic concentrations, theophylline significantly increased the percentage of apoptosis in both neutrophils and eosinophils that had been treated with GM-CSF to delay cell death. nih.gov Similarly, it increased apoptosis in eosinophils whose survival was prolonged by IL-5. nih.gov

Interestingly, this pro-apoptotic effect of theophylline appears to be independent of its ability to inhibit phosphodiesterase and increase intracellular cyclic AMP (cAMP) levels. nih.gov In fact, agents that increase cAMP have been shown to inhibit granulocyte apoptosis. nih.gov The mechanism by which theophylline promotes apoptosis may involve a decrease in the expression of anti-apoptotic proteins like Bcl-2 in eosinophils. nih.gov

Computational and In Vitro Ligand-Target Binding Investigations

Computational techniques like molecular docking and atomistic simulations are powerful tools for predicting and analyzing how a ligand, such as a theophylline derivative, binds to a protein target. These methods provide insights into the specific interactions that stabilize the ligand-protein complex, which is crucial for understanding its pharmacological effect.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. Studies on theophylline analogues have utilized this technique to understand their binding to various targets, including adenosine receptors and phosphodiesterases (PDEs), which are known targets for theophylline. acs.orgresearchgate.netnih.govnih.gov

For instance, docking studies of various ligands, including xanthine derivatives, with the A2A adenosine receptor have been performed to elucidate their binding modes. acs.org These simulations often reveal key amino acid residues within the receptor's binding pocket that are crucial for interaction. In the case of the A2A adenosine receptor, residues such as Glu169 and Asn253 have been identified as important for forming hydrogen bonds with ligands. acs.org

Similarly, molecular docking has been instrumental in the development of novel theophylline derivatives as potential anticancer agents. nih.govnih.govrsc.org In one such study, a series of theophylline analogues were docked into the active site of human epidermal growth factor receptor 2 (HER2). The results indicated that specific amino acids, like Thr862 and Asp863, played a significant role in the binding, primarily through hydrogen bond formation. nih.gov

Docking studies on xanthine oxidase, another enzyme target, have also been conducted to identify potent inhibitors. nih.gov These studies highlighted interactions with critical amino acids such as Val1011, Phe649, and Lys771. nih.gov The insights from these simulations guide the design of new derivatives with improved affinity and selectivity.

The following table summarizes key amino acid interactions for theophylline analogues with various protein targets, as predicted by molecular docking studies.

| Target Protein | Interacting Amino Acid Residues | Reference |

| Adenosine A2A Receptor | Glu169, Asn253 | acs.org |

| Human Epidermal Growth Factor Receptor 2 (HER2) | Thr862, Asp863 | nih.gov |

| Xanthine Oxidase (XO) | Val1011, Phe649, Lys771 | nih.gov |

Atomistic Simulations for Detailed Ligand-Protein Interaction Analysis

Atomistic simulations, including molecular dynamics (MD), provide a more detailed view of the dynamic interactions between a ligand and its protein target over time. These simulations can reveal the stability of the binding pose predicted by docking and characterize the nature of the intermolecular forces involved.

Key interactions that stabilize the binding of theophylline and its analogues include:

Van der Waals Interactions : These are non-specific attractive or repulsive forces between atoms. Atomistic simulations of theophylline derivatives with acetylcholinesterase (AChE), a target in Alzheimer's disease research, have shown that van der Waals interactions are a major contributor to the binding. rsc.org

π-Stacking Interactions : This refers to the attractive, noncovalent interactions between aromatic rings. The planar, bicyclic core of the theophylline molecule is well-suited for such interactions. Studies have shown that π-π stacking is an important interaction for xanthine oxidase inhibitors at the binding site. rsc.org

Hydrogen Bonding : This is a specific type of electrostatic interaction between a hydrogen atom in a polar bond and an electronegative atom like oxygen or nitrogen. Hydrogen bonds are critical for the specificity of ligand binding. nih.gov For example, the N7-H donor in the imidazole (B134444) ring of theophylline is known to participate in hydrogen bonding in various crystal structures. researchgate.net In cocrystals of theophylline, hydrogen bonds are the primary drivers of their formation. nih.gov

Side-Chain (SC) Contacts : These are interactions between the ligand and the side chains of the amino acids in the protein's binding pocket. Along with π-stacking, side-chain contacts are crucial for the rigid formation of theophylline derivatives within the AChE binding site. rsc.org

The table below details the types of molecular interactions observed in simulation studies of theophylline analogues.

| Interaction Type | Description | Relevance to Theophylline Analogues | References |

| Van der Waals | Weak, short-range electrostatic forces between uncharged molecules. | Contribute significantly to the overall binding affinity within the target's binding pocket. | rsc.org |

| π-Stacking | Non-covalent interaction between aromatic rings. | The purine ring system of theophylline allows for favorable stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan). | rsc.orgrsc.org |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (O, N). | Crucial for orienting the ligand and ensuring specificity. The carbonyl and nitrogen atoms of the xanthine core are key hydrogen bond acceptors and donors. | nih.govresearchgate.netnih.gov |

| Side-Chain (SC) Contacts | Interactions of the ligand with the amino acid side chains of the protein. | Dictate the specific fit and complementarity of the ligand within the binding site. | rsc.org |

Advanced Methodologies in 7 Chloroethyl 8 Benzyltheophylline Research

Computational Drug Design and Screening

Computer-Aided Drug Design (CADD) has revolutionized the way new drug candidates are identified and optimized. nih.govmdpi.com By leveraging computational power, researchers can screen vast chemical spaces, design novel molecules, and predict their biological targets with increasing accuracy, thereby reducing the time and cost associated with traditional laboratory-based screening. nih.govopenmedicinalchemistryjournal.com

Virtual Screening of Chemical Libraries for Lead Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. openmedicinalchemistryjournal.com In the context of 7-Chloroethyl-8-benzyltheophylline, which is built upon a xanthine (B1682287) scaffold, a primary target for screening would be the family of phosphodiesterase (PDE) enzymes, particularly those involved in airway inflammation and smooth muscle contraction. nih.gov

The process involves creating a 3D model of the target protein and then computationally "docking" each molecule from a chemical library into the protein's active site. nih.govnih.gov Algorithms then score the binding affinity, and the top-scoring compounds are selected for further experimental testing. nih.gov This method allows for the rapid and cost-effective identification of promising lead compounds from databases containing millions of molecules. nih.govnih.gov

Table 1: Hypothetical Virtual Screening Workflow for this compound Analogs

| Step | Description | Tools & Databases | Objective |

| 1. Target Selection & Preparation | Identify and obtain the 3D structure of a relevant biological target (e.g., PDE4, Adenosine (B11128) A2B receptor). Prepare the structure by removing water molecules and adding hydrogens. | Protein Data Bank (PDB), Schrödinger Maestro | To prepare a high-quality receptor model for docking. |

| 2. Library Preparation | Select and prepare a large library of chemical compounds for screening. This could include commercially available compounds or a custom virtual library. | ZINC Database, PubChem, In-house libraries | To create a diverse set of ligands for screening against the target. |

| 3. Molecular Docking | Computationally place each ligand into the binding site of the target protein and predict its orientation and binding affinity. | AutoDock Vina, Glide, GOLD | To identify ligands that fit well within the target's binding pocket. |

| 4. Scoring & Ranking | Use scoring functions to estimate the binding energy of each ligand-protein complex and rank the compounds based on their predicted affinity. | Varies by docking software | To prioritize the most promising candidates for experimental validation. |

| 5. Hit Selection & Filtering | Select the top-ranked compounds ("hits") and apply filters for drug-like properties (e.g., Lipinski's rule of five) to ensure favorable pharmacokinetics. researchgate.net | QikProp, FAF-Drugs4 | To select a manageable number of high-potential compounds for in vitro testing. |

De Novo Molecule Design Based on Scaffold Modifications

De novo drug design involves the creation of novel molecular structures from scratch, rather than screening existing ones. mdpi.comopenmedicinalchemistryjournal.com When applied to scaffold modifications, this technique uses the core structure of a known active compound, such as the xanthine scaffold of this compound, as a starting point. nih.govresearchgate.net Computational algorithms then suggest modifications to the scaffold's substituent groups (in this case, the 7-chloroethyl and 8-benzyl groups) to optimize interactions with the target and improve desired properties. researchgate.net

This approach allows for the exploration of novel chemical space around a validated scaffold, potentially leading to the discovery of compounds with enhanced potency, selectivity, or improved metabolic stability. nih.govsyncrosome.com

Table 2: Potential Scaffold Modifications for this compound

| Scaffold Position | Original Group | Potential Modification | Desired Outcome |

| N7-position | Chloroethyl | - Fluoroethyl- Hydroxyethyl- Small alkyl chains | - Alter reactivity and metabolic stability- Introduce hydrogen bonding potential |

| C8-position | Benzyl (B1604629) | - Substituted phenyl rings (e.g., with methoxy, chloro, or nitro groups)- Other aromatic or heterocyclic rings | - Enhance binding affinity through additional interactions- Improve selectivity for specific target subtypes |

| N1, N3-positions | Methyl | - Different alkyl groups | - Modulate solubility and receptor affinity |

Target Prediction using In Silico Tools

While the theophylline (B1681296) backbone suggests that this compound likely targets PDEs or adenosine receptors, in silico target prediction tools can help to confirm these primary targets and identify potential off-target interactions. nih.govresearchgate.net These methods work by comparing the chemical structure of a query molecule to databases of compounds with known biological activities. nih.govcreative-biolabs.com

Ligand-based approaches, for instance, operate on the principle that structurally similar molecules often bind to similar proteins. nih.gov By identifying known targets of molecules that are structurally analogous to this compound, researchers can generate a ranked list of probable targets, which can then be validated experimentally. This can help elucidate the compound's mechanism of action and anticipate potential side effects. creative-biolabs.com

Table 3: Hypothetical Predicted Targets for this compound

| Predicted Target Family | Rationale for Prediction | Potential Therapeutic Effect |

| Phosphodiesterases (PDEs) | Theophylline is a known non-selective PDE inhibitor. nih.gov | Bronchodilation, Anti-inflammatory |

| Adenosine Receptors | Theophylline is an antagonist at adenosine A1 and A2 receptors. | Bronchodilation, CNS stimulation |

| Histone Deacetylases (HDACs) | Some theophylline derivatives exhibit HDAC inhibition. | Anti-inflammatory |

| Kinases | Structural motifs may show similarity to known kinase inhibitors. | Modulation of inflammatory signaling pathways |

Advanced In Vitro Assay Development and Validation for Mechanistic Studies

Following computational identification of promising candidates, advanced in vitro assays are crucial for validating predictions and elucidating the mechanism of action. For a compound like this compound, these assays move beyond simple binding measurements to probe functional cellular responses.

Developing co-culture bioassays, for example, which combine airway epithelial cells with human primary airway smooth muscle (ASM) cells, can provide a more biologically relevant system for testing inhaled bronchodilators. nih.gov In such a model, researchers can measure functional endpoints like the relaxation of smooth muscle or changes in intracellular signaling molecules like cyclic adenosine monophosphate (cAMP) in response to the compound. nih.govmdpi.com Validating these assays with known bronchodilators and anti-inflammatory drugs is a critical step to ensure their reliability and predictive value for testing novel compounds. nih.gov Furthermore, high-throughput screening methods utilizing technologies like GloSensor can be adapted to dynamically detect changes in cAMP or cGMP in living cells, offering a cost-effective way to screen for PDE inhibitors. mdpi.com

Table 4: Advanced In Vitro Assays for Mechanistic Studies

| Assay Type | Model System | Objective | Key Readouts |

| Biochemical Target Engagement | Purified recombinant enzymes (e.g., PDE4B, PDE5A) | To confirm direct inhibition of the predicted target enzyme. | IC₅₀ value (concentration for 50% inhibition). |

| Cellular Signaling Assay | Human airway smooth muscle cells (ASM) | To measure the functional effect on the key signaling pathway for bronchodilation. nih.gov | Intracellular cAMP/cGMP levels. |

| Functional Relaxation Assay | Isolated tracheal ring preparations or precision-cut lung slices (PCLS) | To assess the compound's ability to relax pre-contracted airway tissue. | Reversal of contraction induced by methacholine (B1211447) or histamine. |

| Anti-inflammatory Cytokine Assay | Lipopolysaccharide (LPS)-stimulated macrophages or peripheral blood mononuclear cells (PBMCs) | To evaluate the compound's ability to suppress inflammatory responses. syncrosome.com | Levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-8). |

| Epithelial Barrier Co-culture | Calu-3 epithelial cells grown on transwell inserts above ASM cells | To model the transport and effect of an inhaled compound across the airway epithelium. nih.gov | cAMP response in underlying ASM cells after apical application of the compound. |

Development of Sophisticated Preclinical Models for Efficacy Assessment

While in vitro models provide essential mechanistic data, assessing the therapeutic efficacy of a compound requires sophisticated preclinical animal models that can mimic key features of human respiratory diseases. nih.govtandfonline.com For a potential asthma or COPD therapeutic like this compound, these models are indispensable for evaluating its integrated physiological effects.

Animal models, typically in mice, rats, or guinea pigs, can be designed to replicate specific aspects of asthma or COPD. nih.govtandfonline.com For instance, allergen-induced models (e.g., using ovalbumin or house dust mite) are used to study features of allergic asthma, including airway hyper-responsiveness and eosinophilic inflammation. nih.govnih.gov Models using exposure to cigarette smoke or lipopolysaccharide (LPS) can induce neutrophilic inflammation and lung pathologies relevant to COPD. syncrosome.comnih.gov

In these models, the efficacy of this compound would be assessed by its ability to improve lung function (e.g., reduce airway resistance) and decrease inflammatory markers in bronchoalveolar lavage (BAL) fluid. syncrosome.com The development of more complex models, such as those that mimic steroid resistance or disease exacerbations, is an ongoing effort to improve the clinical relevance and predictive power of preclinical studies. tandfonline.comnih.gov

Table 5: Preclinical Models for Efficacy Assessment of this compound

| Model | Species | Disease Induction | Key Endpoints for Efficacy |

| Allergen-Induced Asthma | Mouse, Rat, Guinea Pig | Sensitization and challenge with ovalbumin (OVA) or house dust mite (HDM) extract. nih.govnih.gov | - Airway hyper-responsiveness (AHR) to methacholine- Eosinophil count in BAL fluid- Levels of Th2 cytokines (IL-4, IL-5, IL-13) in lung tissue |

| LPS-Induced Airway Inflammation | Mouse, Rat | Intranasal or intratracheal administration of Lipopolysaccharide (LPS). syncrosome.com | - Neutrophil count in BAL fluid- Levels of pro-inflammatory cytokines (TNF-α, IL-6) |

| Cigarette Smoke-Induced COPD | Mouse | Chronic exposure to cigarette smoke over several months. nih.govnih.gov | - Airspace enlargement (emphysema)- Inflammatory cell influx- Mucus hypersecretion |

| Ex Vivo Lung Slices | Guinea Pig, Rat | Precision-cut lung slices (PCLS) contracted with an agonist. | - Measurement of airway relaxation |

Future Directions in 7 Chloroethyl 8 Benzyltheophylline Research

Exploration of Novel Receptor Targets and Signaling Pathways

While the pharmacological actions of theophylline (B1681296) are primarily attributed to its non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine (B11128) receptors (A1, A2A, A2B, and A3), the future of 7-Chloroethyl-8-benzyltheophylline research lies in identifying more specific molecular interactions. researchgate.netguidetopharmacology.org A critical avenue of investigation will be to delineate its binding affinities for the various adenosine receptor subtypes. The development of derivatives with enhanced selectivity for specific subtypes could lead to more targeted therapies with fewer off-target effects. nih.gov For instance, selective antagonism of the A2B receptor is a promising strategy for inflammatory diseases.

Beyond its established mechanisms, there is a growing body of evidence suggesting that theophylline and its analogues possess immunomodulatory and anti-inflammatory properties. farmaciajournal.com Future studies on this compound should therefore explore its impact on key inflammatory signaling pathways. This includes investigating its potential to modulate the production of cytokines such as interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α), as well as its influence on enzymes like histone deacetylase 2 (HDAC2), which are implicated in inflammatory gene expression. mdpi.com

Furthermore, the therapeutic potential of xanthine (B1682287) derivatives is being explored in new domains such as neurodegenerative diseases and oncology. nih.govnih.gov Consequently, future research on this compound should encompass screening for activity against novel targets relevant to these conditions, such as monoamine oxidase B (MAO-B) or specific cancer-related kinases.

Design and Synthesis of Highly Selective Agonists or Antagonists

A pivotal direction for future research is the rational design and synthesis of analogues of this compound to create highly selective agonists or antagonists for specific receptor targets. Medicinal chemistry campaigns will likely focus on systematic modifications of the substituents at the 1, 3, 7, and 8 positions of the xanthine core to optimize potency and selectivity. nih.gov The 8-benzyl group, in particular, offers a scaffold for further functionalization to enhance interactions with the target binding site.

The synthesis of 8-substituted theophylline derivatives has been a fruitful area of research, yielding compounds with significantly altered pharmacological profiles. nih.gov Building on this, future synthetic strategies for this compound analogues could involve the introduction of diverse chemical moieties to probe the structure-activity relationships (SAR) at the target receptor. The goal would be to develop compounds that are not only highly potent but also exhibit a high degree of selectivity for one receptor subtype over others, thereby minimizing the potential for unwanted side effects.

Integration of Multi-Targeting Drug Design Strategies

The complexity of many diseases has spurred interest in multi-target drug design, a strategy that aims to modulate multiple biological targets simultaneously to achieve a synergistic therapeutic effect. frontiersin.org The xanthine scaffold of this compound is an ideal starting point for the development of such multi-target ligands. nih.gov

A promising future direction is the creation of hybrid molecules that combine the pharmacophore of this compound with that of another bioactive compound. For example, a hybrid molecule incorporating a dopamine (B1211576) fragment could be designed to simultaneously target adenosine receptors and monoamine oxidase B (MAO-B), offering a novel therapeutic approach for neurodegenerative conditions like Parkinson's disease. nih.govnih.gov This strategy could also be applied to other disease areas, such as cancer, by conjugating the theophylline derivative to a molecule that targets a specific tumor-associated protein.

Leveraging Advanced Computational and Artificial Intelligence-Driven Drug Discovery Platforms

The integration of advanced computational tools and artificial intelligence (AI) is set to revolutionize the discovery and development of new drugs, and this compound is no exception. researchgate.net In silico techniques such as molecular docking and molecular dynamics simulations can be employed to predict the binding modes and affinities of this compound and its analogues with various receptor targets. mdpi.com This can provide valuable insights for the rational design of more potent and selective compounds.

AI and machine learning algorithms can be utilized to analyze large datasets of chemical structures and biological activities to identify novel structure-activity relationships and predict the pharmacological properties of virtual compounds. youtube.comyoutube.com These platforms can accelerate the identification of promising lead candidates and optimize their properties for further development. Generative AI models can even design entirely new molecules with desired characteristics based on the this compound scaffold. youtube.com

Investigation of Prodrug and Bioconjugation Strategies for Enhanced Delivery and Efficacy

To overcome potential limitations in physicochemical properties, bioavailability, or targeting, the development of prodrug and bioconjugation strategies for this compound represents a significant area for future research. Prodrugs are inactive precursors that are converted to the active drug in the body, and this approach can be used to improve properties such as solubility, stability, and membrane permeability. nih.govrsc.org For instance, ester or carbamate (B1207046) prodrugs of theophylline have been synthesized to enhance transdermal delivery. nih.gov Similar strategies could be applied to this compound to optimize its delivery for specific therapeutic applications.

Bioconjugation involves linking the drug molecule to another chemical entity, such as a polymer, peptide, or antibody, to enhance its therapeutic performance. nih.gov For example, conjugating this compound to a tumor-targeting peptide could improve its delivery to cancer cells, thereby increasing its efficacy and reducing systemic toxicity. The investigation of stimuli-responsive linkers that release the drug in response to specific conditions in the target microenvironment, such as changes in pH or the presence of certain enzymes, is another exciting avenue for exploration. frontiersin.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.